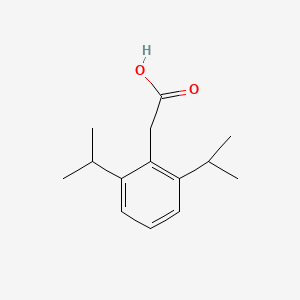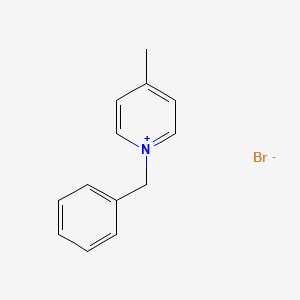
Octakis(3-iodopropyl)octasilsesquioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octakis(3-iodopropyl)octasilsesquioxane: is a type of polyhedral oligomeric silsesquioxane (POSS) compound. It is characterized by a cubic silsesquioxane core with eight 3-iodopropyl groups attached to the silicon atoms. This compound is of significant interest due to its unique structural properties, which make it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of octakis(3-iodopropyl)octasilsesquioxane typically involves a halogen exchange reaction starting from octakis(3-chloropropyl)octasilsesquioxane. The process is carried out in a one-pot synthesis, where metal halides, solvent effects, phase transfer catalysts, alkylating agents, and reaction times play crucial roles . The reaction conditions are optimized to ensure complete halogen exchange, resulting in the formation of this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the one-pot synthesis approach is likely scalable for industrial applications. The use of phase transfer catalysts and optimized reaction conditions can facilitate the efficient production of this compound on a larger scale .
Análisis De Reacciones Químicas
Types of Reactions: Octakis(3-iodopropyl)octasilsesquioxane undergoes various chemical reactions, including nucleophilic substitution reactions. The presence of iodine atoms makes it a reactive precursor for further functionalization .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include metal halides, alkylating agents, and phase transfer catalysts . The reactions are typically carried out under mild conditions to prevent decomposition of the silsesquioxane cage .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can lead to the formation of various functionalized silsesquioxanes .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, octakis(3-iodopropyl)octasilsesquioxane is used as a building block for the synthesis of more complex molecules.
Biology and Medicine:
Industry: In industry, this compound is used in the development of advanced materials, including nanocomposites and coatings. Its ability to form stable, functionalized structures makes it valuable in the production of high-performance materials .
Mecanismo De Acción
The mechanism by which octakis(3-iodopropyl)octasilsesquioxane exerts its effects is primarily through its reactivity and ability to undergo nucleophilic substitution reactions. This reactivity is facilitated by the electronic influence of the iodine atoms and the stability of the silsesquioxane cage .
Comparación Con Compuestos Similares
- Octakis(3-chloropropyl)octasilsesquioxane
- Octakis(3-bromopropyl)octasilsesquioxane
- Octakis(3-propyl ethanethioate)octasilsesquioxane
Uniqueness: Octakis(3-iodopropyl)octasilsesquioxane is unique due to the presence of iodine atoms, which make it more reactive compared to its chlorinated and brominated counterparts . This increased reactivity allows for a broader range of functionalization reactions, making it a valuable compound in various applications .
Propiedades
IUPAC Name |
1,3,5,7,9,11,13,15-octakis(3-iodopropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H48I8O12Si8/c25-9-1-17-45-33-46(18-2-10-26)36-49(21-5-13-29)38-47(34-45,19-3-11-27)40-51(23-7-15-31)41-48(35-45,20-4-12-28)39-50(37-46,22-6-14-30)43-52(42-49,44-51)24-8-16-32/h1-24H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNDBJIUZFQEHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CCCI)CCCI)CCCI)CCCI)CCCI)CCCI)CCCI)CI |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H48I8O12Si8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1768.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl (2R,3R)-2-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B6291910.png)


![6-Bromospiro[2H-benzofuran-3,4'-oxazolidine]-2'-one](/img/structure/B6291925.png)

![Poly[3-(hexylthio)thiophene-2,5-diyl]](/img/structure/B6291940.png)
![4-Nitrobenzyl (4R,5S,6S)-3-[(Diphenoxyphosphoryl)oxy]-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B6291959.png)


